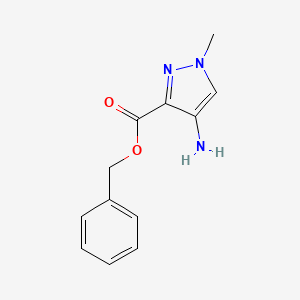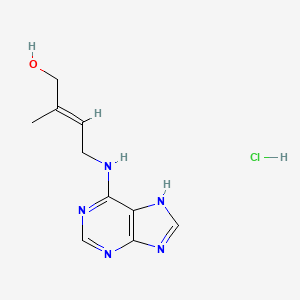
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine est un composé chimique reconnu pour sa structure et ses propriétés uniques. Il est composé d'un groupe chlorobenzyl et d'un groupe méthoxyphényl liés par une chaîne éthanamine, avec une forme de sel bromhydrate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine implique généralement la réaction du chlorure de 4-chlorobenzyl avec le 4-méthoxyphénylacétonitrile en présence d'une base comme l'hydrure de sodium. L'intermédiaire résultant est ensuite réduit à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium pour produire le composé éthanamine souhaité. La dernière étape implique l'ajout d'acide bromhydrique pour former le sel bromhydrate.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et la pression, pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorobenzyl.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium dans un solvant approprié.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés benzyliques substitués.
Applications De Recherche Scientifique
Le bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine
- Sulfate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine
Unicité
Le bromhydrate de N-(4-chlorobenzyl)-2-(4-méthoxyphényl)éthanamine est unique en raison de sa forme spécifique de sel bromhydrate, qui peut influencer sa solubilité, sa stabilité et sa réactivité par rapport à d'autres composés similaires. Cette unicité le rend adapté à des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C16H19BrClNO |
|---|---|
Poids moléculaire |
356.7 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H |
Clé InChI |
DVSKHXKZYXAXSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)






